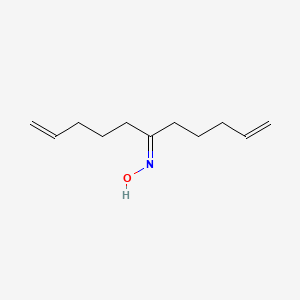

1,10-Undecadien-6-one, oxime

説明

Structure

3D Structure

特性

CAS番号 |

144990-08-9 |

|---|---|

分子式 |

C11H19NO |

分子量 |

181.27 g/mol |

IUPAC名 |

N-undeca-1,10-dien-6-ylidenehydroxylamine |

InChI |

InChI=1S/C11H19NO/c1-3-5-7-9-11(12-13)10-8-6-4-2/h3-4,13H,1-2,5-10H2 |

InChIキー |

ATOZNOATIIDYCC-UHFFFAOYSA-N |

正規SMILES |

C=CCCCC(=NO)CCCC=C |

製品の起源 |

United States |

Synthetic Methodologies for 1,10 Undecadien 6 One, Oxime and Precursors

Synthesis of 1,10-Undecadien-6-one as a Key Intermediate

The construction of this key intermediate presents two primary challenges: the stereoselective formation of the terminal diene moieties and the introduction of a ketone at the C-6 position within the eleven-carbon unsaturated chain.

The 1,3-diene structural motif is a crucial component of many organic compounds, and its stereoselective synthesis has been a significant area of research mdpi.com. Transition-metal-catalyzed cross-coupling reactions are among the most powerful strategies for creating C-C bonds, including those needed for diene synthesis mdpi.com.

Methodologies applicable to the construction of the 1,10-diene system include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between vinylboranes and vinyl halides is a reliable method for the stereoselective synthesis of 1,3-dienes mdpi.com.

Copper/Palladium-Catalyzed Alkenylboration: A notable method involves the copper-catalyzed carboboration of alkynes, which generates β-boryl-substituted alkenylcopper intermediates. These intermediates can then undergo a stereoretentive palladium-catalyzed cross-coupling with alkenyl halides to produce syn-borylated 1,3-dienes mdpi.com.

Titanocene(II)-Promoted Cross-Coupling: The cross-coupling of (Z)-alkenyl methyl sulfones with terminal allenes, promoted by titanocene(II), can produce 1,4-dienes with regioselectivity nih.gov. While the target is a 1,10-diene, related principles of controlling geometry via metal catalysis are relevant.

The stereochemical outcome of such syntheses can often be controlled by carefully selecting reaction conditions, such as the solvent and temperature organic-chemistry.orgscribd.com. For instance, in the synthesis of nitro alkenes, changing the solvent from toluene to dichloromethane and adjusting the temperature can selectively produce either the (E) or (Z) isomer organic-chemistry.org.

Introducing a ketone into an unsaturated hydrocarbon chain can be achieved through various modern synthetic methods.

Palladium(II)-Catalyzed Oxidative Coupling: An intermolecular oxidative coupling of alkynamides and terminal alkenes using a catalytic amount of Pd(II) can yield E-α,β-unsaturated ketones under very mild conditions acs.org. This strategy is effective for building ketone functionalities within complex molecules.

1,4-Addition to α,β-Unsaturated Carbonyls: Michael-type addition reactions are a classic method for forming carbon-carbon bonds and can be used to construct larger molecules that contain a ketone researchgate.net. For example, the conjugate addition of organometallic reagents to α,β-unsaturated ketones can lead to the formation of 1,5-dicarbonyl compounds researchgate.net.

Oxidation of Alkenes: The direct oxidation of alkenes using reagents like ozone (ozonolysis) can cleave the double bond to form ketones, depending on the structure of the starting alkene .

Friedel-Crafts Acylation: This method involves the reaction of an acyl chloride with an aromatic or aliphatic compound in the presence of a Lewis acid catalyst to introduce a ketone .

Oxime Formation Strategies for 1,10-Undecadien-6-one, Oxime

The conversion of the ketone group in 1,10-Undecadien-6-one to an oxime is a crucial step. Oximes are versatile chemical compounds, often used for the protection, purification, and characterization of carbonyl compounds nih.govijprajournal.com.

The most fundamental method for preparing oximes is the reaction of an aldehyde or ketone with hydroxylamine (B1172632), typically in the form of hydroxylamine hydrochloride, in a weakly acidic medium, which eliminates a water molecule byjus.com.

The classical procedure involves refluxing an alcoholic solution of the ketone with hydroxylamine hydrochloride and a base like pyridine (B92270) nih.gov. However, this method can suffer from drawbacks such as long reaction times, low yields, and the use of toxic solvents nih.gov. To overcome these issues, various catalysts and conditions have been developed. For instance, the reaction can be carried out efficiently with hydroxylamine hydrochloride in the presence of oxalic acid as a catalyst in acetonitrile, leading to excellent yields orientjchem.org.

| Carbonyl Compound | Reagent | Catalyst/Conditions | Time (min) | Yield (%) |

| Benzaldehyde | NH₂OH·HCl | Oxalic Acid / CH₃CN, Reflux | 60 | 95 |

| 4-bromobenzaldehyde | NH₂OH·HCl | Oxalic Acid / CH₃CN, Reflux | 55 | 95 |

| Acetophenone | NH₂OH·HCl | Oxalic Acid / CH₃CN, Reflux | 90 | 95 |

| 4-nitrobenzaldehyde | NH₂OH·HCl | Oxalic Acid / CH₃CN, Reflux | 60 | 90 |

Table 1: Oximation of various carbonyl compounds using hydroxylamine hydrochloride with oxalic acid as a catalyst, demonstrating high efficiency and yields. orientjchem.org

A variety of catalysts have been developed to improve the efficiency and environmental friendliness of oxime synthesis. These catalysts often allow the reaction to proceed under milder conditions.

Metal Oxides: Zinc oxide (ZnO) has been used as a catalyst for the solventless synthesis of aldoximes nih.gov. Calcium oxide (CaO) also serves as a mild and versatile reagent for preparing oximes ijprajournal.com.

Bismuth Compounds: Bismuth(III) oxide (Bi₂O₃) has been demonstrated as a novel, efficient, and inexpensive catalyst for the synthesis of oximes under solvent-free grinding conditions at room temperature nih.gov. This method offers chemical, economic, and environmental advantages nih.gov.

Ammoximation: The direct synthesis of oximes from ketones, ammonia, and hydrogen peroxide (H₂O₂) represents a highly efficient and environmentally benign route hydro-oxy.com. For example, the ammoximation of cyclohexanone using in situ generated H₂O₂ is a key process in the production of caprolactam for Nylon-6 hydro-oxy.com.

| Catalyst | Conditions | Substrate Scope | Key Advantage |

| Bi₂O₃ | Solvent-free grinding, Room Temp. | Broad spectrum of aldehydes and ketones | Fast, efficient, green, inexpensive nih.gov |

| ZnO | Solventless, 80°C | Aldehydes | Avoids organic solvents nih.gov |

| CaO | Not specified | Not specified | Mild and versatile method ijprajournal.com |

| TS-1 / AuPd/TiO₂ | In situ H₂O₂, Ammonia, 80°C | Cyclohexanone | Environmentally benign, high yield hydro-oxy.com |

Table 2: Comparison of different catalytic systems used for the synthesis of oximes.

Green chemistry principles aim to reduce the environmental impact of chemical processes. In oxime synthesis, this involves minimizing the use of hazardous solvents and reagents and improving energy efficiency ijprajournal.com.

Solvent-Free Reactions: "Grindstone chemistry," which involves grinding solid reactants together without any solvent, is a notable green approach. Using Bi₂O₃ as a catalyst, a broad range of carbonyl compounds can be converted to their corresponding oximes in excellent yields with short reaction times under these conditions nih.gov.

Aqueous Media: Water is an environmentally friendly solvent for organic reactions ias.ac.in. An efficient and safe technique for converting aldehydes into aldoximes involves using a Hyamine catalyst in water at room temperature ijprajournal.com. Similarly, using mineral water as a solvent for the reaction of aryl aldehydes with hydroxylamine hydrochloride provides a practical, economical, and green method that can proceed without a catalyst at room temperature ias.ac.in.

Natural Acid Catalysts: Aqueous extracts from natural sources like Vitis lanata, Mangifera indica, and Citrus limetta juice can be used as natural acid catalysts for oxime synthesis, avoiding the use of harmful mineral acids ijprajournal.com.

Recoverable Promoters: Cupric chloride dihydrate (CuCl₂·2H₂O) can be used as a recoverable promoter for the hydrolysis of oximes back to carbonyl compounds, a process that highlights the potential for recyclable reagents in the broader chemistry of oximes organic-chemistry.org.

Optimization of Synthetic Routes for Scalability and Efficiency

For laboratory and potential industrial applications, optimizing the synthesis for yield, reaction time, cost, and environmental impact is crucial. Several modern approaches can enhance the efficiency and scalability of the oximation of 1,10-Undecadien-6-one.

Solvent-Free Synthesis (Grindstone Chemistry): A significant improvement in efficiency and green chemistry involves performing the reaction without a solvent. This method, often called grindstone chemistry, involves grinding the ketone, hydroxylamine hydrochloride, and a solid base like anhydrous sodium carbonate or bismuth(III) oxide (Bi₂O₃) together in a mortar and pestle at room temperature. These reactions are often complete within minutes and can produce high yields, eliminating the need for solvent heating and disposal.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes. In a typical setup, the ketone, hydroxylamine hydrochloride, and a solid support catalyst like basic alumina are mixed and irradiated in a microwave reactor. This technique is highly efficient and scalable.

Catalyst Selection: While traditional methods use stoichiometric amounts of base, catalytic approaches can be more efficient. The choice of base or catalyst can influence reaction rates and yields. For instance, using potassium carbonate in methanol can provide a convenient and efficient solution-phase method suitable for larger-scale experiments.

Table 2: Optimization Strategies for Oximation

| Strategy | Description | Key Benefit | Example Condition |

|---|---|---|---|

| Solvent-Free Grinding | Reactants are physically ground together without solvent. | Reduced waste, fast reaction times. | Ketone, NH₂OH·HCl, Na₂CO₃ ground for 2 min. |

| Microwave Irradiation | Using microwave energy to accelerate the reaction. | Drastic reduction in reaction time. | Ketone on basic alumina, 2 min at 150W. |

| Alternative Solvent/Base System | Using more efficient or milder solvent and base combinations. | Improved yield and scalability for solution-phase reactions. | NH₂OH·HCl with K₂CO₃ in methanol at room temp. |

Purification and Isolation Techniques for this compound

After the synthesis is complete, the crude product must be isolated and purified to remove unreacted starting materials, reagents, and byproducts. A typical multi-step purification protocol would be employed.

Initial Workup and Extraction: If the reaction was performed in a solvent, it is first removed under reduced pressure using a rotary evaporator. The residue is then dissolved in a water-immiscible organic solvent, such as ethyl acetate (B1210297) or diethyl ether. This organic solution is washed sequentially with a dilute acid (e.g., 1M HCl) to remove any basic impurities like pyridine, followed by a wash with a basic solution (e.g., saturated sodium bicarbonate) to remove acidic impurities and unreacted hydroxylamine. A final wash with brine (saturated NaCl solution) removes residual water.

Drying and Concentration: The washed organic layer is dried over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). After filtering off the drying agent, the solvent is evaporated to yield the crude oxime.

Final Purification: The final purification of this compound depends on its physical state.

Recrystallization: If the oxime is a solid at room temperature, recrystallization is an effective method. A suitable solvent or solvent pair (e.g., ethanol/water or hexane/ethyl acetate) is chosen in which the oxime is soluble at high temperatures but poorly soluble at low temperatures. The crude solid is dissolved in the minimum amount of hot solvent, and the solution is allowed to cool slowly, causing pure crystals of the oxime to form.

Distillation: If the oxime is a liquid or a low-melting solid, vacuum distillation can be used for purification. Heating the compound under reduced pressure lowers its boiling point, preventing thermal decomposition.

Column Chromatography: For high-purity samples or for separating mixtures of E/Z isomers of the oxime, silica gel column chromatography is a powerful technique. The crude product is loaded onto a column of silica gel and eluted with a solvent system of appropriate polarity (e.g., a mixture of hexane and ethyl acetate), which separates the components based on their differential adsorption to the stationary phase.

Table 3: General Purification Protocol

| Step | Procedure | Purpose |

|---|---|---|

| 1. Solvent Removal | Use of a rotary evaporator. | To concentrate the crude product. |

| 2. Liquid-Liquid Extraction | Washing the organic solution with dilute acid, base, and brine. | To remove ionic impurities and reagents. |

| 3. Drying | Addition of an anhydrous salt like Na₂SO₄ to the organic layer. | To remove dissolved water. |

| 4. Final Purification | Recrystallization, vacuum distillation, or column chromatography. | To achieve high purity of the final product. |

Chemical Reactivity and Transformations of 1,10 Undecadien 6 One, Oxime

Reactivity of the Oxime Functional Group

The oxime functional group (C=N-OH) is the central site of reactivity in 1,10-Undecadien-6-one, oxime. Its chemical behavior includes classical rearrangement reactions and, most notably, transformations involving radical intermediates.

The Beckmann rearrangement is a characteristic reaction of oximes, typically promoted by acid catalysts, which converts the oxime into an amide or a nitrile. For an unsymmetrical ketoxime like this compound, two isomeric amides could theoretically be formed, depending on which alkyl group migrates. The group anti-periplanar to the hydroxyl group is the one that migrates. Given the two identical pentenyl groups attached to the carbon of the C=N bond, only one primary amide product is expected. While this is a fundamental reaction of oximes, specific studies detailing the Beckmann rearrangement of this compound are not extensively documented in readily available literature. The expected product from this rearrangement would be N-(pent-4-en-1-yl)pent-4-enamide.

The carbon-nitrogen double bond of an oxime is susceptible to nucleophilic attack, although it is generally less electrophilic than the carbonyl group of a ketone. Such reactions often require activation of the oxime or the use of potent nucleophiles. The addition of a nucleophile to the sp2-hybridized carbon atom would lead to a hydroxylamine (B1172632) derivative. There is limited specific research available on the nucleophilic addition reactions directly involving this compound.

The oxygen atom of the oxime's hydroxyl group can be attacked by electrophiles. This activation can facilitate subsequent reactions, such as rearrangements or nucleophilic attacks. For instance, acylation or sulfonylation of the hydroxyl group would transform it into a better leaving group, promoting reactions like the Beckmann rearrangement under milder conditions.

A significant area of reactivity for this compound involves the formation of iminoxyl radicals. These radicals are typically generated through the oxidation of the oxime, often using reagents like lead(IV) acetate (B1210297) or diacetoxyiodobenzene. The resulting iminoxyl radical is a key intermediate that can undergo various subsequent reactions.

The most prominent and well-studied reaction of the iminoxyl radical derived from this compound is its intramolecular cyclization. The presence of two terminal double bonds in the molecule provides internal trapping sites for the radical.

Research has shown that the oxidation of this compound leads to a cascade of reactions initiated by the iminoxyl radical. The primary step is the 5-exo-trig cyclization of the nitrogen-centered radical onto one of the proximate C=C bonds. This is followed by a second cyclization of the resulting carbon-centered radical onto the remaining double bond, ultimately forming a tricyclic system. This sequence is a powerful method for constructing complex, fused ring systems from a simple acyclic precursor.

Another potential pathway for the iminoxyl radical is intramolecular C-H bond abstraction. This process, known as a hydrogen atom transfer (HAT), would involve the radical abstracting a hydrogen atom from another part of the molecule, typically from a position that allows for a thermodynamically favorable five or six-membered ring transition state. This would generate a new carbon-centered radical, which could then undergo further reactions.

Table 1: Intramolecular Cyclization of this compound via Iminoxyl Radical

| Starting Material | Oxidizing Agent | Key Intermediate | Primary Cyclization | Secondary Cyclization | Final Product Class |

| This compound | Lead(IV) acetate or Diacetoxyiodobenzene | Iminoxyl radical | 5-exo-trig addition to C=C | Cyclization of alkyl radical | Tricyclic isooxazoline derivatives |

In the absence of internal trapping groups or under conditions that favor intermolecular processes (e.g., high concentration), the iminoxyl radical derived from this compound could potentially participate in intermolecular reactions. These could include coupling with other radical species present in the reaction medium or addition to an external trapping agent. However, due to the high efficiency of the intramolecular cyclization pathway, intermolecular reactions are generally less favored for this specific substrate.

Reactions Involving Iminoxyl Radicals derived from this compound

Reactivity of the Diene Moieties

The two terminal double bonds in this compound are key centers of reactivity. As unconjugated alkenes, they undergo reactions typical of simple olefins, including reduction, addition, cyclization, and oxidation. The symmetrical nature of the diene portion of the molecule means that reactions can often be controlled to occur at one or both alkene sites.

Hydrogenation and Selective Reduction of Alkene Bonds

The alkene functionalities of this compound can be reduced to the corresponding saturated alkane through catalytic hydrogenation. The choice of catalyst and reaction conditions allows for either partial or complete saturation of the diene system.

Selective hydrogenation to reduce the C=C double bonds without affecting the C=N-OH oxime group is a crucial transformation. This chemoselectivity is achievable using various catalytic systems. For instance, palladium on carbon (Pd/C) is a common catalyst for alkene hydrogenation, and with careful control of hydrogen pressure and reaction time, it can selectively reduce alkenes in the presence of more resistant functional groups like oximes. acs.org Another effective method involves the use of Raney-Nickel, which has been shown to hydrogenate dienones to the corresponding saturated ketones under specific conditions. google.com Platinum-based catalysts are also employed for such selective hydrogenations. googleapis.com

The reaction can be performed with or without a solvent, with suitable solvents including lower alkanols like methanol, esters such as ethyl acetate, or hydrocarbons like hexane. google.comgoogleapis.com The conditions are typically mild, with temperatures ranging from 10°C to 100°C and hydrogen pressures from atmospheric to 100 bar. googleapis.com By tuning these parameters, it is possible to achieve either mono-hydrogenation of one double bond or complete hydrogenation of both.

| Reaction | Catalyst System | Conditions | Product | Ref. |

| Selective Hydrogenation | Raney-Nickel | H₂, Ethyl Acetate, 21h | 6-Undecanone, oxime | google.com |

| Selective Hydrogenation | Platinum on CaCO₃ | H₂, Methanol, RT, 1-10 bar | 6-Undecanone, oxime | google.com |

| General Alkene Hydrogenation | Pd/C | H₂, Diphenylsulfide (poison) | 6-Undecanone, oxime | acs.org |

Halogenation and Hydrohalogenation Reactions

The terminal alkene groups of this compound readily undergo electrophilic addition with halogens (e.g., Br₂, Cl₂) and hydrohalic acids (e.g., HBr, HCl). In the case of hydrohalogenation with a reagent like HBr, the reaction proceeds via protonation of the double bond to form a secondary carbocation, which is then attacked by the bromide ion. This follows Markovnikov's rule, yielding a 10-bromo-1-undecen-6-one, oxime (after reaction at one terminus) or a 2,10-dibromoundecan-6-one, oxime (after reaction at both). masterorganicchemistry.com

Addition of halogens such as Br₂ results in the formation of vicinal dihalides. The reaction with one equivalent of Br₂ would yield 1,2-dibromo-10-undecen-6-one, oxime. With excess halogen, tetrabromination can occur, functionalizing both double bonds.

Interestingly, the oxime functionality can participate in subsequent reactions. For example, radical-mediated reactions involving a halogenating agent can lead to the formation of haloalkylisoxazolines through a 5-exo-trig cyclization of an intermediate iminoxyl radical. beilstein-journals.org This highlights a pathway where both the diene and oxime moieties are involved in a tandem reaction.

| Reaction | Reagent | Expected Product (Monoreaction) | Mechanism | Ref. |

| Hydrohalogenation | HBr | 10-Bromo-1-undecen-6-one, oxime | Electrophilic Addition (Markovnikov) | masterorganicchemistry.com |

| Halogenation | Br₂ | 1,2-Dibromo-10-undecen-6-one, oxime | Electrophilic Addition | masterorganicchemistry.com |

| Radical Halocyclization | CBr₄ / Cu(OTf)₂ | Functionalized Isoxazoline | Radical 5-exo-trig cyclization | beilstein-journals.org |

Cyclization Reactions (e.g., intramolecular cycloadditions, metal-catalyzed ring closures)

The interplay between the diene system and the oxime group makes this compound an excellent substrate for a variety of intramolecular cyclization reactions, leading to complex heterocyclic and spirocyclic structures.

Intramolecular Cycloadditions: The oxime can be converted in situ to a nitrone, which then undergoes a 1,3-dipolar cycloaddition with one of the tethered alkene groups. This tandem Michael addition–cycloaddition process is a powerful method for constructing isoxazolidine (B1194047) rings. rsc.org For this compound, this can lead to fused or bridged bicyclic systems, with the regioselectivity often favoring the formation of five-membered rings. beilstein-journals.org The reaction can be initiated by the oxime itself or by generating an intermediate iminoxyl radical which adds to the C=C bond. beilstein-journals.org

Metal-Catalyzed Ring Closures: Transition metals, particularly palladium and rhodium, are effective catalysts for cascade cyclizations.

Palladium-Catalyzed Cyclization: O-Acylated derivatives of this compound can react with a Pd(0) catalyst to generate an alkylideneaminopalladium(II) species. This intermediate then undergoes a sequence of intramolecular Heck-type reactions (aminopalladation) with the two alkene moieties to form spirocyclic imines, such as 1-azaspiro[4.4]nonane systems. researchgate.netd-nb.info

Rhodium-Catalyzed Cycloaddition: Rh(I) catalysts can mediate intramolecular [2+2+1] cycloadditions of diene systems, which could potentially be applied to form bicyclic ketones after hydrolysis of the oxime. acs.org Other rhodium-catalyzed processes can involve C-H activation directed by the oxime group, followed by annulation with one of the alkene moieties to produce isoquinoline (B145761) N-oxides. bohrium.com

| Reaction Type | Catalyst/Reagent | Key Intermediate | Product Type | Ref. |

| Intramolecular 1,3-Dipolar Cycloaddition | Base or Oxidant | Nitrone or Iminoxyl Radical | Fused/Bridged Isoxazolidines | beilstein-journals.orgrsc.org |

| Palladium-Catalyzed Cascade | Pd(PPh₃)₄ | Alkylideneaminopalladium(II) | Spiro Imines | researchgate.netd-nb.info |

| Rhodium-Catalyzed Annulation | [Cp*RhCl₂]₂ | Rhodacycle | Isoquinoline N-oxides | bohrium.com |

Oxidation Reactions (e.g., epoxidation, dihydroxylation)

The terminal double bonds of this compound can be selectively oxidized to form epoxides or diols. Since the alkenes are electron-rich and sterically accessible, these reactions are generally efficient.

Epoxidation: Electrophilic epoxidation can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (mCPBA) or, more effectively, with dioxiranes such as dimethyldioxirane (B1199080) (DMDO). acs.orgjst.go.jpnih.gov These reactions typically yield the corresponding epoxides in good yields. Asymmetric epoxidation, such as the Shi epoxidation using a chiral ketone-derived dioxirane, can be employed to produce chiral epoxides, although enantioselectivity can be moderate and dependent on the substrate structure. jst.go.jpnih.gov The reaction selectively occurs at the C=C bond over the C=N bond of the oxime.

Dihydroxylation: The conversion of the alkenes to vicinal diols is readily accomplished using osmium tetroxide (OsO₄). The Sharpless asymmetric dihydroxylation, which uses a catalytic amount of OsO₄ with a chiral quinine (B1679958) ligand and a stoichiometric co-oxidant, is a premier method for producing chiral diols with high enantioselectivity. mdpi.com This method is highly reliable for terminal alkenes, making it well-suited for the diene system in this compound to produce tetraol derivatives after reaction at both sites. acs.orgarkat-usa.org

| Reaction | Reagent System | Product (Monoreaction) | Key Features | Ref. |

| Epoxidation | DMDO or mCPBA | 1,2-Epoxy-10-undecen-6-one, oxime | Electrophilic oxidation of the alkene | jst.go.jpnih.gov |

| Asymmetric Epoxidation | Shi Catalyst (Chiral Dioxirane) | Chiral 1,2-Epoxy-10-undecen-6-one, oxime | Enantioselective, moderate ee | jst.go.jp |

| Asymmetric Dihydroxylation | AD-mix-β (OsO₄, chiral ligand) | (R,R)-1,2-Dihydroxy-10-undecen-6-one, oxime | High enantioselectivity for terminal alkenes | mdpi.com |

Chemoselective Functionalization of this compound

Chemoselectivity is a paramount consideration in the chemistry of this compound, given the presence of two distinct reactive functionalities: the C=C double bonds and the C=N-OH oxime group. nih.gov The challenge lies in selectively targeting one type of functional group while leaving the other intact, or in designing cascade reactions that purposefully engage both.

Selective Alkene Reactions: As detailed in the sections above, many standard alkene reactions can be performed with high chemoselectivity.

Hydrogenation: Catalytic hydrogenation with systems like Pd/C or Raney-Nickel can selectively reduce the double bonds without affecting the oxime. acs.orggoogle.com

Oxidation: Epoxidation with DMDO and dihydroxylation with OsO₄ are highly chemoselective for the C=C bonds, leaving the oxime untouched. jst.go.jpmdpi.com

Selective Oxime Reactions: Conversely, the oxime group can be targeted. For example, the oxime can be reduced to an amine using stronger reducing agents than those used for alkene hydrogenation, or it can be hydrolyzed back to the parent ketone under acidic conditions. It can also act as a nucleophile in conjugate additions. nih.gov A photochemical 1,3-boronate rearrangement has been shown to be a chemoselective method for synthesizing α-tertiary hydroxy oximes, highlighting a reaction pathway exclusive to the oxime moiety. sioc.ac.cn

Tandem and Cascade Reactions: The most sophisticated transformations involve the sequential or concerted reaction of both the oxime and the diene moieties. The metal-catalyzed cyclizations and intramolecular nitrile oxide cycloadditions are prime examples. beilstein-journals.orgd-nb.info In these cases, the oxime is not merely a spectator group but an active participant that directs the reaction and becomes incorporated into the final heterocyclic product. This demonstrates a higher level of molecular complexity being built from a relatively simple starting material in a single synthetic operation.

The ability to control the reactivity of this compound through the careful choice of reagents and conditions underscores its utility as a versatile building block in organic synthesis.

Mechanistic Investigations of 1,10 Undecadien 6 One, Oxime Transformations

Elucidation of Oxime Formation Mechanisms (e.g., acid-catalyzed pathways)

The synthesis of 1,10-Undecadien-6-one, oxime, begins with the reaction of the parent ketone, 1,10-Undecadien-6-one, with hydroxylamine (B1172632). This reaction is a classic example of nucleophilic addition to a carbonyl group, typically catalyzed by a small amount of acid. csbsju.edu The mechanism proceeds through a series of well-defined steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen atom of the ketone by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack by Hydroxylamine: The nitrogen atom of hydroxylamine (NH₂OH), acting as a nucleophile, attacks the activated carbonyl carbon. masterorganicchemistry.com This results in the formation of a tetrahedral intermediate, known as a carbinolamine.

Proton Transfer: A proton is transferred from the newly attached nitrogen atom to the oxygen atom of the original carbonyl group. masterorganicchemistry.com This is an intramolecular or solvent-mediated process that converts the hydroxyl group into a better leaving group (water).

Dehydration: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule. masterorganicchemistry.com

Deprotonation: Finally, a base (such as a water molecule or the conjugate base of the acid catalyst) removes a proton from the nitrogen atom to yield the final oxime product and regenerate the acid catalyst. csbsju.edu

| Step | Description | Key Intermediates |

| 1 | Acid-catalyzed activation of the carbonyl group | Protonated ketone |

| 2 | Nucleophilic attack by hydroxylamine | Tetrahedral carbinolamine |

| 3 | Proton transfer | Zwitterionic or neutral intermediate |

| 4 | Elimination of water | Protonated imine (iminium ion) |

| 5 | Deprotonation | Final oxime product |

Mechanistic Pathways of Rearrangement Reactions (e.g., Beckmann)

Oximes are renowned for undergoing the Beckmann rearrangement, an acid-catalyzed reaction that converts an oxime into an amide or a lactam. libretexts.org For this compound, this rearrangement offers a pathway to nitrogen-containing cyclic structures. Research has indicated that related symmetrical dioximes can undergo a double Beckmann rearrangement. mun.ca

The mechanism of the Beckmann rearrangement is initiated by converting the oxime's hydroxyl group into a good leaving group, typically through protonation in a strong acid like sulfuric acid. csbsju.edu

Protonation of the Oxime: The hydroxyl group of the oxime is protonated by the acid, forming an oxonium ion, which is a much better leaving group than hydroxide. masterorganicchemistry.com

Concerted Rearrangement and Water Elimination: In a key concerted step, the alkyl group positioned anti (trans) to the leaving group migrates from the carbon to the nitrogen atom. illinois.edu Simultaneously, the water molecule is eliminated. csbsju.edu This migration results in the formation of a nitrilium ion intermediate. It is crucial that the migrating group is anti-periplanar to the N-O bond for the reaction to proceed.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the nitrilium ion.

Deprotonation and Tautomerization: The resulting intermediate is deprotonated and then tautomerizes to form the more stable amide product. masterorganicchemistry.com

Given the symmetrical nature of 1,10-Undecadien-6-one, the migration of either alkyl chain (pent-4-en-1-yl group) would lead to the same initial product, an N-substituted lactam. A subsequent or "double" Beckmann rearrangement, as has been noted for similar substrates, could potentially lead to more complex diamide (B1670390) structures, although the specific conditions for such a process would be critical. mun.ca

| Stage | Description | Resulting Species |

| Initiation | Protonation of the oxime hydroxyl group. | Oxonium ion |

| Migration | Concerted migration of the anti-alkyl group with loss of water. | Nitrilium ion |

| Termination | Water attack followed by tautomerization. | Amide (Lactam) |

Radical Mechanisms in Iminoxyl Chemistry

The N-O bond in oximes can be homolytically cleaved to generate iminoxyl radicals (R₂C=NO•), which are versatile intermediates in organic synthesis. d-nb.info These radicals can be generated from this compound, through one-electron oxidation using reagents like ceric ammonium (B1175870) nitrate (B79036) or via photolysis of oxime derivatives. nih.govnih.gov

Iminoxyl radicals exist in a resonance-stabilized form, with the unpaired electron delocalized between the nitrogen and oxygen atoms. nih.gov This dual character allows them to react at either atom, though reactions often favor oxygen. d-nb.info The reactivity of the iminoxyl radical derived from this compound, is particularly interesting due to the presence of the two terminal double bonds.

Key mechanistic pathways include:

Intramolecular Cyclization: The iminoxyl radical can undergo intramolecular cyclization by adding to one of the terminal C=C double bonds. d-nb.info Depending on the regioselectivity of the attack (e.g., 5-exo vs. 6-endo), this can lead to the formation of five or six-membered heterocyclic rings, such as isoxazolines. d-nb.infonih.gov

Hydrogen Abstraction: The radical can abstract a hydrogen atom from a suitable donor, leading to the regeneration of the oxime or other products. nih.gov

Intermolecular Coupling: In the presence of other radical species or suitable substrates, the iminoxyl radical can participate in intermolecular C-O or C-N bond-forming reactions. rsc.org

The generation and subsequent reactions of these radicals provide a powerful, alternative pathway to functionalized nitrogen heterocycles, distinct from the ionic pathways of the Beckmann rearrangement.

Stereochemical Control and Diastereoselectivity in Reactions of this compound

Stereochemistry plays a pivotal role in the chemistry of oximes. Since 1,10-Undecadien-6-one is a non-symmetrical ketone (with respect to the groups attached to the C=N bond), its oxime can exist as two geometric stereoisomers: (E) and (Z). mdpi.comwikipedia.org The orientation of the hydroxyl group relative to the two different alkyl substituents (the two pent-4-en-1-yl groups are equivalent) determines the isomer.

The stereochemical configuration of the oxime is critically important for the Beckmann rearrangement, which is stereospecific. The reaction exclusively proceeds via the migration of the alkyl group that is anti (trans) to the hydroxyl group. illinois.edu Therefore, the (E) and (Z) isomers of this compound, would, in principle, yield different lactam products upon rearrangement. Control over the synthesis of a specific stereoisomer is thus essential for achieving selectivity in the rearrangement. Often, oxime synthesis results in a mixture of E/Z isomers, and their separation can be challenging. mdpi.com

| Isomer | Migrating Group in Beckmann Rearrangement |

| (E)-Isomer | Alkyl group trans to the -OH group |

| (Z)-Isomer | Alkyl group cis to the -OH group |

Kinetic and Thermodynamic Aspects of Reactivity

Oxime Formation:

Kinetics: The rate of oxime formation is pH-dependent. The reaction requires a delicate balance: sufficient acid to catalyze the reaction by protonating the carbonyl, but not so much that the hydroxylamine nucleophile is fully protonated and rendered non-nucleophilic.

Thermodynamics: The reaction is an equilibrium process. The formation of the stable C=N double bond and the elimination of a small molecule (water) generally favor the product side, but the position of the equilibrium can be influenced by reaction conditions.

Beckmann Rearrangement:

Kinetics: Kinetic studies on similar oximes have shown the rearrangement to be first-order with respect to the oxime. illinois.edu The reaction rate is highly dependent on the acid strength and the temperature, often requiring strongly acidic conditions and heat. csbsju.eduillinois.edu The nature of the substituent on the oxime's oxygen atom also dramatically affects the rate; converting the hydroxyl to a better leaving group (like a sulfonate ester) can allow the rearrangement to occur under much milder conditions. illinois.edu

Thermodynamics: The rearrangement is typically an exothermic and irreversible process, driven by the formation of a stable amide bond from a less stable oxime.

Radical Reactions:

Thermodynamics: The feasibility of generating the iminoxyl radical is related to the O-H Bond Dissociation Enthalpy (BDE) of the parent oxime. nih.gov Lower BDE values facilitate radical formation. The stability of the resulting radical, influenced by resonance and substituent effects, also plays a crucial role.

Kinetics: The rates of subsequent radical reactions, such as intramolecular cyclization, are governed by the activation barriers of the respective transition states. According to Baldwin's rules, 5-exo cyclizations are generally kinetically favored over 6-endo cyclizations, which would influence the structure of the heterocyclic products formed from the this compound radical.

Structural Elucidation and Stereochemical Analysis of 1,10 Undecadien 6 One, Oxime

Advanced Spectroscopic Probes for Elucidating Molecular Architecture

Spectroscopic techniques are indispensable tools for probing the intricate details of molecular structure. For 1,10-Undecadien-6-one, oxime, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and high-resolution mass spectrometry provides a comprehensive picture of its connectivity, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount in distinguishing between the (E) and (Z) isomers of oximes. The chemical shifts of protons and carbons alpha to the C=N bond are particularly sensitive to the orientation of the hydroxyl group.

In the case of this compound, the protons on the carbons adjacent to the oxime function (C5 and C7) would exhibit distinct chemical shifts depending on the isomer. For the (E)-isomer, the hydroxyl group is oriented syn to one of the alpha-methylene groups, leading to a downfield shift for those protons due to anisotropic effects. Conversely, in the (Z)-isomer, the hydroxyl group is anti, and the corresponding protons would resonate at a relatively upfield position. Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide definitive proof of configuration by identifying through-space correlations between the oxime proton and the proximal alkyl protons.

The conformation of the flexible undecadiene chain can also be inferred from coupling constants and NOE data. The rotational freedom around the C-C single bonds allows for multiple conformations, and NMR studies in solution provide an averaged picture of the most populated conformational states.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for (E)- and (Z)-1,10-Undecadien-6-one, Oxime

| Atom Position | Predicted ¹H Shift (E-isomer) | Predicted ¹H Shift (Z-isomer) | Predicted ¹³C Shift (E-isomer) | Predicted ¹³C Shift (Z-isomer) |

| 1, 11 | ~5.8 | ~5.8 | ~138 | ~138 |

| 2, 10 | ~5.0 | ~5.0 | ~115 | ~115 |

| 3, 9 | ~2.1 | ~2.1 | ~33 | ~33 |

| 4, 8 | ~1.4 | ~1.4 | ~29 | ~29 |

| 5, 7 | ~2.4 | ~2.2 | ~30 | ~25 |

| 6 | - | - | ~160 | ~159 |

| N-OH | ~8.5 | ~8.4 | - | - |

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the key functional groups within this compound. The C=N stretching vibration of the oxime group typically appears in the range of 1620-1690 cm⁻¹ in the IR spectrum. The exact position of this band can provide subtle clues about the substitution pattern and conjugation, although in this non-conjugated system, it is expected to be in the lower end of the range. The O-H stretching vibration of the oxime hydroxyl group is usually observed as a broad band in the region of 3100-3600 cm⁻¹, with its breadth being indicative of hydrogen bonding in the condensed phase.

Raman spectroscopy offers complementary information. The C=N stretch is also Raman active and often provides a sharper, more easily identifiable signal than in the IR spectrum. The C=C stretching vibrations of the terminal alkene groups would be prominent in both IR and Raman spectra, typically around 1640 cm⁻¹. The various C-H stretching and bending vibrations of the aliphatic chain and the vinyl groups would also be present, providing a complete vibrational fingerprint of the molecule. Conformational isomers can sometimes be distinguished by subtle shifts in the vibrational frequencies, particularly in the fingerprint region (below 1500 cm⁻¹).

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

Note: The following are expected vibrational frequencies based on general data for oximes and alkenes.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H | Stretching | 3100-3600 (broad) | Weak |

| C-H (sp²) | Stretching | 3010-3095 | 3010-3095 |

| C-H (sp³) | Stretching | 2850-2960 | 2850-2960 |

| C=N | Stretching | 1620-1690 | 1620-1690 (strong) |

| C=C | Stretching | ~1640 | ~1640 (strong) |

| N-O | Stretching | 930-960 | Weak |

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of this compound, which allows for the unambiguous determination of its elemental formula. Electron ionization (EI) and softer ionization techniques like electrospray ionization (ESI) or chemical ionization (CI) can be employed.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For an aliphatic ketoxime like this compound, characteristic fragmentation pathways include alpha-cleavage adjacent to the C=N bond, leading to the loss of alkyl radicals. The loss of small neutral molecules such as H₂O, NO, and HNO is also common. The presence of the terminal double bonds may lead to more complex fragmentation patterns, including McLafferty-type rearrangements involving the alkene moieties. Analysis of these fragmentation pathways can help to confirm the connectivity of the carbon skeleton. rsc.org

X-ray Crystallographic Studies of this compound and its Derivatives

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and the absolute configuration in the solid state. While no specific crystallographic data for this compound is currently available in the Cambridge Structural Database, general principles from the crystallography of other oximes can be applied.

Should a suitable crystal be obtained, X-ray analysis would unequivocally determine the (E) or (Z) configuration of the oxime. Furthermore, it would reveal the preferred conformation of the undecadiene chains in the crystalline lattice and provide insights into intermolecular interactions, such as hydrogen bonding involving the oxime's hydroxyl and nitrogen atoms, which often dictate the packing arrangement in the solid state. The formation of dimers or catemers through O-H···N hydrogen bonds is a common feature in the crystal structures of oximes. acs.orgrsc.org

Computational and Theoretical Studies of 1,10 Undecadien 6 One, Oxime

Quantum Chemical Calculations (e.g., Density Functional Theory) on Electronic Structure and Reactivitybiointerfaceresearch.comnih.gov

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure and reactivity of 1,10-Undecadien-6-one, oxime. These methods provide detailed insights into the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution, which are crucial for understanding its chemical behavior.

DFT methods, utilizing functionals such as B3LYP or PBE1PBE with basis sets like 6-31+G*, are commonly employed to optimize the molecular geometry and calculate electronic properties. biointerfaceresearch.com The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution across the molecule helps in identifying the regions most susceptible to electrophilic and nucleophilic attack, respectively. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. biointerfaceresearch.commdpi.com For this compound, the presence of the C=N-OH group, a carbonyl group, and terminal double bonds creates a complex electronic landscape that can be meticulously mapped using these computational approaches.

Prediction of Oxime E/Z Isomer Stability and Interconversion Barriers

A critical aspect of oxime chemistry is the existence of E/Z stereoisomers at the C=N double bond. Quantum chemical calculations are exceptionally powerful in predicting the relative thermodynamic stabilities of these isomers and the energy barriers associated with their interconversion. mdpi.comresearchgate.net

For this compound, DFT calculations can determine the optimized geometries of both the E and Z isomers. By comparing their total electronic energies, the more stable isomer can be identified. This stability is often governed by subtle electronic and steric effects, such as repulsion between the hydroxyl group and adjacent substituents. mdpi.com Furthermore, by locating the transition state structure for the E-Z isomerization, the activation energy for this process can be calculated, providing insight into the kinetic stability of each isomer and the conditions under which they might interconvert. researchgate.net

| Isomer | Relative Energy (kJ/mol) | Interconversion Barrier (kJ/mol) |

|---|---|---|

| E-Isomer | 0.00 | ~75-100 |

| Z-Isomer | +7.5 |

Computational Analysis of Reaction Mechanisms and Transition States

Computational chemistry provides a virtual laboratory to explore the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface for a given reaction, intermediates and transition states can be identified, and activation energies can be calculated. researchgate.net

A classic reaction of oximes is the Beckmann rearrangement, where the oxime is converted into an amide. masterorganicchemistry.com DFT calculations can elucidate whether this rearrangement proceeds through a concerted or a stepwise mechanism for this compound. researchgate.net The calculations would involve locating the transition state structure(s) and comparing the energy barriers for different possible pathways. This analysis reveals the preferred reaction mechanism under specific conditions. Similarly, the mechanism of oxime formation from its parent ketone, 1,10-undecadien-6-one, and hydroxylamine (B1172632) can be scrutinized, including the role of solvent molecules in facilitating proton transfer steps. ic.ac.uk

Molecular Dynamics Simulations for Conformational Landscapes

The long, flexible undecadiene chain of this compound allows for a vast number of possible conformations. Molecular Dynamics (MD) simulations are an indispensable tool for exploring this complex conformational landscape. livecomsjournal.orgnih.gov MD simulations model the atomic motions of the molecule over time by solving Newton's equations of motion, providing a dynamic picture of its behavior. nih.gov

By running simulations for extended periods, it is possible to sample a wide range of conformations and identify the most populated, low-energy states. researchgate.net This information is crucial as the molecule's conformation can significantly influence its reactivity and biological activity. Techniques like enhanced sampling can be used to overcome energy barriers and explore the conformational space more efficiently. livecomsjournal.org The results from MD simulations can reveal preferred orientations of the terminal allyl groups and the oxime moiety, which can impact intermolecular interactions and reaction stereoselectivity.

| Parameter | Description |

|---|---|

| Conformational Ensembles | Identification of low-energy conformers and their relative populations. |

| Dihedral Angle Distributions | Analysis of the rotational flexibility around specific single bonds in the carbon chain. |

| Root-Mean-Square Deviation (RMSD) | Assessment of the structural stability and fluctuations over time. |

| Solvent Effects | Understanding the influence of the solvent environment on the conformational preferences. |

Ligand-Metal Interaction Modeling in Coordination Complexes

The oxime group is an excellent ligand for coordinating with metal ions. Computational modeling can provide deep insights into the nature of these ligand-metal interactions in coordination complexes of this compound. researchgate.netat.ua DFT calculations are used to determine the geometry of the metal complex, the coordination mode of the ligand, and the strength of the metal-ligand bond. researchgate.net

Analyses such as Natural Bond Orbital (NBO) can be performed to quantify the donor-acceptor interactions between the ligand's lone pairs (on nitrogen and oxygen) and the vacant orbitals of the metal center. nih.govnih.gov These calculations can also predict how coordination to a metal ion alters the electronic structure and reactivity of the this compound ligand itself. For instance, coordination can influence the acidity of the oxime proton or the susceptibility of the C=N bond to nucleophilic attack. at.ua

Prediction of Spectroscopic Parameters and Validation with Experimental Data

One of the most powerful applications of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental data to validate theoretical models and confirm molecular structures. unibo.itmpg.de

For this compound, DFT calculations can predict various spectroscopic parameters, including NMR chemical shifts (¹H and ¹³C), infrared vibrational frequencies, and UV-Vis electronic transitions. nih.govuv.mx The calculation of NMR spectra is particularly valuable for distinguishing between the E and Z isomers, as the chemical shifts of protons and carbons near the oxime group are sensitive to its stereochemistry. rsc.org By comparing the calculated spectra for both isomers with the experimental NMR data, an unambiguous assignment of the synthesized product's configuration can be made. Similarly, calculated IR spectra can help in assigning vibrational modes observed in experimental spectra.

| Isomer | Calculated δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| E-Isomer | 10.52 | 10.55 (Major Isomer) |

| Z-Isomer | 11.25 |

Lack of Available Research Precludes a Detailed Analysis of the Coordination Chemistry of this compound

A thorough investigation of scientific literature and chemical databases reveals a significant absence of specific research on the coordination chemistry of the compound this compound. Despite extensive searches for data pertaining to its role as a ligand, the synthesis of its metal complexes, and their potential applications, no dedicated studies were identified. Consequently, a detailed and scientifically accurate article based on the provided outline cannot be generated at this time.

In the case of this compound, the presence of two terminal alkene moieties would be expected to influence its electronic properties and steric profile as a ligand. These groups could potentially participate in coordination to a metal center or affect the solubility and stability of resulting complexes. However, without experimental data, any discussion of these effects would be purely speculative.

Similarly, no information is available regarding the synthesis and characterization of metal complexes, either with transition metals or main group metals, involving this compound as a ligand. The scientific record lacks any reports on attempts to synthesize such complexes or investigations into their structural, spectroscopic, or magnetic properties.

Finally, the absence of any synthesized metal complexes of this compound means there is no information on their potential applications. While metal-oxime complexes, in general, have found uses in areas such as catalysis, analytical chemistry, and materials science, no such applications have been explored for complexes of this specific ligand. at.uasapub.org

Coordination Chemistry of 1,10 Undecadien 6 One, Oxime

Applications of Metal-Oxime Complexes

Catalysis in Organic Transformations

Complexes of 1,10-undecadien-6-one, oxime are anticipated to be effective catalysts in a variety of organic transformations, including hydroamination and oxidation reactions. The catalytic activity of such complexes would be influenced by the nature of the metal center and the coordination environment provided by the oxime ligand.

Hydroamination Reactions:

The hydroamination of alkenes, an atom-economical method for synthesizing amines, can be catalyzed by transition metal complexes. Ruthenium complexes, for instance, have been shown to catalyze the hydroamination of unactivated terminal alkenes. nih.govescholarship.orgnih.gov A proposed mechanism for such reactions involves the oxidative amination of the alkene followed by the reduction of the resulting imine intermediate. nih.govescholarship.org In the context of a this compound complex, the terminal alkene functionalities within the ligand itself could potentially undergo intramolecular hydroamination, or the complex could act as a catalyst for intermolecular reactions. The presence of the long aliphatic chain might also influence the solubility and stability of the catalyst in nonpolar organic solvents.

Oxidation Reactions:

Metal-oxime complexes have also demonstrated catalytic activity in oxidation reactions. For example, nickel(II)-imine-oxime complexes have been studied for their kinetics in oxidation reactions involving peroxodisulfate. researchgate.net The reaction kinetics are often dependent on the pH and ionic strength of the medium. researchgate.net It is plausible that a metal complex of this compound could catalyze the oxidation of various substrates, with the terminal double bonds potentially being susceptible to oxidation under certain conditions. The specific catalytic pathway and efficiency would depend on the coordinated metal ion and the reaction conditions.

| Catalytic Transformation | Potential Metal Center | Key Mechanistic Feature | Anticipated Product Type |

| Hydroamination | Ruthenium | Oxidative amination and imine reduction nih.govescholarship.org | Amines |

| Oxidation | Nickel | Electron transfer | Oxidized organic substrates |

Electrochemical Properties and Redox Behavior of Complexes

The electrochemical properties of metal complexes are crucial for their application in areas such as catalysis, sensing, and materials science. The redox behavior of complexes containing this compound would be dictated by the interplay between the metal center and the ligand.

Cyclic voltammetry is a common technique used to investigate the redox properties of transition metal complexes. electrochemsci.org Studies on various metal-oxime complexes have revealed quasi-reversible one-electron transfer processes. electrochemsci.org For a complex of this compound, it is expected that the metal center would undergo redox changes (e.g., M(II)/M(III) or M(III)/M(IV) couples). rsc.org The potential at which these redox events occur would be influenced by the donor atoms of the oxime and any other coordinated ligands. The long aliphatic chains and terminal alkenes of the this compound ligand are not typically redox-active themselves under standard electrochemical conditions but could influence the electronic environment of the metal center.

| Metal Complex Feature | Electrochemical Technique | Expected Observation | Significance |

| Metal-centered redox event | Cyclic Voltammetry | Quasi-reversible peaks | Understanding electron transfer capabilities |

| Ligand influence on redox potential | Cyclic Voltammetry | Shift in peak potentials | Tuning of redox properties for specific applications |

Sensing Applications and Chelation Abilities

The ability of oximes to act as chelating agents for metal ions is well-documented. wikipedia.orgnih.gov This property forms the basis for their potential use in chemical sensing and as sequestering agents. The this compound ligand, with its central oxime group, would be expected to form stable complexes with various metal ions.

The formation of a metal-oxime complex often results in a distinct color change, which can be monitored using spectroscopic techniques. niscpr.res.in This colorimetric response can be exploited for the detection of specific metal ions. For instance, the formation of a complex between this compound and a particular metal ion could lead to a new absorption band in the UV-visible spectrum, allowing for the quantitative determination of that ion. The selectivity of the oxime ligand for different metal ions would be a key factor in its application as a chemical sensor. Furthermore, the presence of the terminal double bonds offers a site for potential post-complexation modification, which could be used to modulate the sensing properties or to immobilize the complex on a solid support.

The chelation process involves the formation of a stable complex between the chelating agent and a metal ion, which can effectively sequester the metal from its environment. nih.gov This is particularly important for the removal of toxic heavy metal ions. The stability of the resulting complex is a critical factor in the effectiveness of a chelating agent. nih.gov

| Application | Underlying Principle | Key Feature of this compound | Potential Outcome |

| Chemical Sensing | Formation of a colored metal complex | Oxime group for metal binding | Colorimetric detection of metal ions |

| Chelation | Formation of a stable, excretable complex | Strong coordination to metal ions | Sequestration of toxic metals |

Derivatives and Analogues of 1,10 Undecadien 6 One, Oxime

Structural Modifications at the Oxime Moiety (e.g., Oxime Ethers, Oxime Esters)

The nucleophilic hydroxyl group of the oxime is a prime site for derivatization, most commonly through etherification or esterification. These modifications can alter the compound's chemical properties and serve as a strategy to introduce new functional groups or protecting groups.

Oxime Ethers: O-alkylation of 1,10-undecadien-6-one, oxime can be achieved by reacting it with an alkyl halide in the presence of a base. This two-step process typically involves the deprotonation of the oxime hydroxyl group to form an oximate anion, which then acts as a nucleophile to displace the halide. A one-pot synthesis is also a viable and efficient method, where the aldehyde or ketone precursor reacts with hydroxylamine (B1172632) hydrochloride and an alkyl halide in the presence of a base like anhydrous potassium carbonate in a suitable solvent such as THF encyclopedia.pub. This approach generates the oxime in situ, which is immediately alkylated.

Oxime Esters: Similarly, oxime esters can be synthesized through the acylation of the oxime's hydroxyl group. O-acetyl oximes, for example, are common intermediates in organic synthesis. N-Heterocyclic carbenes have been shown to effectively catalyze the redox esterification between α,β-unsaturated aldehydes and oximes, yielding saturated oxime esters in good yields dicp.ac.cn. Another approach involves the transesterification of N-hydroxyphthalimide (NHPI) esters with oximes, mediated by lithium tert-butoxide, which proceeds under mild, transition-metal-free conditions researchgate.net. These esters are not just stable derivatives; they are also activated substrates for various transformations, including radical reactions and the synthesis of nitrogen-containing heterocycles.

Below is a table of potential oxime ether and ester derivatives of this compound.

| Derivative Type | R Group | Reagents | Resulting Compound Name |

| Oxime Ether | Methyl | Methyl iodide, K₂CO₃ | 1,10-Undecadien-6-one, O-methyl oxime |

| Oxime Ether | Ethyl | Ethyl bromide, K₂CO₃ | 1,10-Undecadien-6-one, O-ethyl oxime |

| Oxime Ether | Benzyl | Benzyl bromide, NaH | 1,10-Undecadien-6-one, O-benzyl oxime |

| Oxime Ester | Acetyl | Acetic anhydride, Pyridine (B92270) | 1,10-Undecadien-6-one, O-acetyl oxime |

| Oxime Ester | Benzoyl | Benzoyl chloride, Pyridine | 1,10-Undecadien-6-one, O-benzoyl oxime |

| Oxime Ester | Pentafluorobenzoyl | Pentafluorobenzoyl chloride | 1,10-Undecadien-6-one, O-pentafluorobenzoyl oxime |

Modifications of the Alkene Moieties (e.g., selective hydrogenation, addition of functional groups)

The two terminal alkene groups of this compound offer reactive sites for various transformations. A key challenge is achieving chemoselectivity, modifying the C=C double bonds while leaving the C=N oxime bond intact.

Selective Hydrogenation: The catalytic hydrogenation of oximes typically reduces the C=N bond to an amine or, under specific conditions, a hydroxylamine mdpi.comnih.gov. However, selective hydrogenation of the terminal C=C bonds in the presence of the oxime is feasible with the appropriate choice of catalyst. Homogeneous catalysts, such as certain rhodium hydride complexes, are known to selectively hydrogenate C=C bonds in α,β-unsaturated carbonyl compounds and isolated double bonds under mild conditions nih.gov. A homogeneous ruthenium catalyst has also been shown to be selective for oxime hydrogenation while tolerating double bonds rsc.org. By carefully tuning reaction conditions and catalyst selection, it is possible to synthesize 6-undecanone, oxime or 1-undecen-6-one, oxime from the dienone oxime.

Addition of Functional Groups: The electron-rich terminal double bonds are susceptible to electrophilic addition and oxidation reactions.

Epoxidation: The alkene moieties can be converted to epoxides. While many epoxidation reagents can react with oximes, methods using dioxiranes, generated in situ from a ketone and an oxidant like Oxone, have been shown to effectively epoxidize α,β-unsaturated oximes without affecting the oxime group jst.go.jpnih.gov. Studies on the metabolic activation of unsaturated oximes also show that epoxidation of an allylic C=C bond is a key transformation acs.orgacs.org. This suggests that 1,10-epoxyundec-1-en-6-one, oxime and 1,2,10,11-diepoxyundecan-6-one, oxime could be synthesized.

Dihydroxylation: The alkenes can be converted to vicinal diols using reagents like osmium tetroxide or under milder, greener conditions with potassium permanganate. The selectivity would depend on controlling the stoichiometry to achieve mono- or bis-dihydroxylation.

Other Additions: A variety of other functional groups can be added across the double bonds. Photoredox catalysis enables the difunctionalization of alkenes with oxime esters and other reagents, allowing for the simultaneous addition of groups like cyanoalkyl and sulfoximido moieties across the C=C bond rsc.org.

Synthesis of Related Heterocyclic Compounds (e.g., Isoxazolines, Pyrroles, Pyridines)

The bifunctional nature of this compound, containing both an oxime and alkene groups, makes it an ideal substrate for intramolecular cyclization reactions to form various nitrogen- and oxygen-containing heterocycles.

Isoxazolines: Isoxazolines can be synthesized from unsaturated oximes through several cyclization strategies researchgate.netrsc.org. One common method is the intramolecular 1,3-dipolar cycloaddition of a nitrile oxide, which can be generated in situ from the oxime, with one of the pendant alkene groups. Another powerful approach involves the electrophilic or radical-induced cyclization of the oxime onto the double bond. For instance, the reaction of β,γ-unsaturated oximes with electrophilic selenium species leads to the formation of functionalized isoxazolines acs.orgnih.gov. Applying such a strategy to this compound could lead to the formation of a bicyclic isoxazoline system.

Pyrroles: The synthesis of substituted pyrroles from γ,δ-unsaturated ketone oxime derivatives is a well-established transformation. A particularly relevant method is the palladium-catalyzed intramolecular Heck-type amination oup.comclockss.org. In this reaction, an O-acylated oxime, such as an O-pentafluorobenzoyl oxime, reacts with a Pd(0) catalyst to generate an alkylideneaminopalladium(II) intermediate. This intermediate then undergoes an intramolecular aminopalladation across one of the γ,δ-double bonds, followed by β-hydride elimination to afford a pyrrole. Given its structure, this compound is a suitable precursor for this cyclization to yield a 2-butyl-5-methyl-1H-pyrrole derivative after subsequent isomerization.

Pyridines: While many pyridine syntheses involve intermolecular reactions, oximes are valuable synthons for their construction organic-chemistry.org. A modular [3+3]-type condensation reaction between O-acetyl ketoximes and α,β-unsaturated aldehydes, catalyzed by a copper(I) salt and a secondary amine, provides a versatile route to substituted pyridines acs.orgacs.org. In this context, the O-acetyl derivative of this compound could serve as the three-atom nitrogen-containing fragment. Another approach involves the rhodium-catalyzed reaction of α,β-unsaturated oximes with alkynes nih.gov. Although this would require prior modification of the starting material, it highlights the utility of the oxime moiety in constructing the pyridine ring.

Synthesis of Spirocyclic Systems (if applicable to the 6-one structure)

The central position of the ketone/oxime functionality in 1,10-undecadien-6-one makes it an excellent substrate for the synthesis of spirocyclic compounds, where the C6 carbon becomes the spiro center. A highly effective method for constructing such systems is the palladium-catalyzed cascade cyclization of dienyl ketone oxime derivatives to form spiro imines d-nb.info.

This reaction proceeds through the generation of an alkylideneaminopalladium(II) species from an activated oxime (e.g., an O-acetyl or O-pentafluorobenzoyl oxime). This is followed by a cascade of two intramolecular Mizoroki-Heck-type cyclizations. The first cyclization forms a five-membered ring, and the second cyclization involving the other alkene chain closes to form the second five-membered ring, creating the spiro[4.4]nonane skeleton. The reaction culminates in the formation of a spirocyclic imine. This methodology is directly applicable to this compound to produce an azaspiro[4.4]nonadiene system.

The table below summarizes the results of a palladium-catalyzed cascade cyclization for substrates analogous to this compound, demonstrating the viability of this synthetic route d-nb.info.

| Entry | Substrate (Oxime Derivative) | Catalyst / Base | Time (h) | Product | Yield (%) |

| 1 | O-Pentafluorobenzoyl oxime of 1,9-decadien-5-one | Pd(PPh₃)₄ / Et₃N | 11.5 | 1-Azaspiro[4.4]nona-1,6-diene | 60 |

| 2 | O-Pentafluorobenzoyl oxime of 1,9-decadien-5-one | Pd(dba)₂ + PPh₃ / Et₃N | 6 | 1-Azaspiro[4.4]nona-1,6-diene | 54 |

| 3 | O-Acetyl oxime of 1,9-decadien-5-one | Pd(OAc)₂ + P(o-tol)₃ / Cs₂CO₃ | 0.5 | 1-Azaspiro[4.4]nona-1,6-diene | 84 |

| 4 | O-Acetyl oxime of 3,3-dimethyl-1,9-decadien-5-one | Pd(OAc)₂ + P(o-tol)₃ / Cs₂CO₃ | 0.5 | 7,7-Dimethyl-1-azaspiro[4.4]nona-1,8-diene | 85 |

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate for Complex Molecular Architectures

1,10-Undecadien-6-one, oxime, serves as a highly adaptable building block in organic synthesis. Its utility stems from the presence of multiple reactive sites: the carbon-nitrogen double bond of the oxime and the two terminal carbon-carbon double bonds. This trifunctional nature allows for a variety of selective chemical transformations, enabling the synthesis of intricate molecular structures.

The alkene groups can participate in a wide array of reactions, including but not limited to:

Cycloaddition reactions: Such as Diels-Alder or 1,3-dipolar cycloadditions, to form complex cyclic and heterocyclic systems.

Metathesis reactions: Both ring-closing metathesis (RCM) to form macrocycles and cross-metathesis to introduce new functional groups.

Addition reactions: Including hydrogenation, halogenation, and hydroboration-oxidation, to modify the side chains.

Simultaneously, the oxime moiety can undergo its own set of transformations. It can be reduced to an amine, rearranged to an amide via the Beckmann rearrangement, or participate in its own cycloaddition reactions. wikipedia.org The strategic and sequential reaction of these distinct functional groups allows chemists to build complex molecular frameworks from a relatively simple starting material.

Precursor for Nitrogen-Containing Heterocycles and Amines

A significant application of oximes in organic synthesis is their role as precursors to nitrogen-containing compounds, which are prevalent in pharmaceuticals and other biologically active molecules. nih.govopenmedicinalchemistryjournal.com this compound is well-suited for this purpose.

Synthesis of Amines: The reduction of the oxime group is a straightforward method to produce primary amines. wikipedia.org Various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, can achieve this transformation, converting this compound into the corresponding amine while potentially leaving the alkene groups intact under controlled conditions. This provides a route to long-chain amino-dienes, which are valuable synthetic intermediates.

Synthesis of Nitrogen-Containing Heterocycles: The Beckmann rearrangement is a classic reaction of ketoximes that transforms them into amides or lactams. wikipedia.org Subjecting this compound to acidic conditions (e.g., using PCl₅, H₂SO₄, or TsCl) would induce this rearrangement, yielding a caprolactam derivative. This resulting lactam, still possessing the two terminal alkene groups, can be further elaborated into more complex heterocyclic structures or polymerized to form polyamides. Nitrogen heterocycles are core components of many natural products and pharmaceuticals. nih.govnih.gov

Applications in Polymer Chemistry

The bifunctional nature of the terminal alkenes in this compound makes it a prime candidate for applications in polymer chemistry. rsc.org Oxime chemistry is increasingly utilized for creating functional polymeric materials due to its high efficiency, chemoselectivity, and the formation of water as the only by-product. rsc.org

Monomer and Cross-linking Agent: The two vinyl groups allow the molecule to act as a monomer in chain-growth polymerization or as a cross-linking agent to create polymer networks. For instance, it could be incorporated into polymers via acyclic diene metathesis (ADMET) polymerization or through radical polymerization. As a cross-linking agent, it can connect linear polymer chains, enhancing the mechanical strength and thermal stability of materials like rubbers and thermosetting resins. tianshengchem.com

Functional Polymer Synthesis: The oxime functionality itself can be leveraged in polymer synthesis. The reaction between a ketone/aldehyde and a hydroxylamine (B1172632) to form an oxime is a type of "click chemistry" reaction used for step-growth polymerization and polymer post-functionalization. rsc.orgresearchgate.net This reaction is highly efficient and can be performed under mild conditions. rsc.org Therefore, polymers can be synthesized containing the this compound unit, or existing polymers with hydroxylamine or carbonyl groups can be modified using this molecule to introduce pendant dienyl functionalities for further cross-linking or modification.

| Polymer Application | Role of this compound | Relevant Functional Groups | Potential Polymerization/Modification Method |

|---|---|---|---|

| Monomer | Building block for the main polymer chain | Two terminal alkenes | Acyclic Diene Metathesis (ADMET), Radical Polymerization |

| Cross-linking Agent | Connects linear polymer chains to form a network | Two terminal alkenes | Vulcanization, Thiol-ene reaction |

| Polymer Functionalization | Adds specific functionality to a pre-existing polymer | Oxime group | Oxime "click" chemistry for post-polymerization modification |

Contributions to Dynamic Covalent Chemistry

Dynamic covalent chemistry (DCC) utilizes reversible chemical reactions to create materials that can adapt their structure and properties in response to external stimuli. researchgate.net The formation of an oxime bond is a prime example of a dynamic covalent reaction. nih.govresearchgate.net

Reversible Oxime Bond Formation: The reaction between a carbonyl compound and a hydroxylamine to form an oxime is reversible, with the equilibrium position being sensitive to factors like pH. rsc.orgresearchgate.net Under acidic conditions, the oxime linkage can be cleaved and reformed, allowing for the exchange of components. rsc.orgresearchgate.net This dynamic nature is the foundation for creating "smart" materials.

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of oximes traditionally involves the condensation of a ketone or aldehyde with hydroxylamine (B1172632), often using reagents and conditions that are not environmentally benign, such as pyridine (B92270) as a base and extended reaction times at reflux. For 1,10-undecadien-6-one, oxime, the parent ketone would be reacted with hydroxylamine hydrochloride. Future research must focus on developing greener, more efficient synthetic protocols.

Recent advancements in organic synthesis offer several promising avenues. Organocatalysis, for instance, using catalysts like pyrrolidine (B122466) in green solvents, provides an excellent alternative to traditional methods for forming acyl-oximes and related compounds. Another approach is the use of natural acids derived from sources like citrus fruit juice as catalysts, which aligns with the principles of green chemistry. Solvent-free methods, such as "grindstone chemistry" where reactants are ground together with a solid catalyst like bismuth(III) oxide (Bi₂O₃), have proven effective for a range of carbonyl compounds and could be adapted for this specific dienone. Furthermore, protocols using recoverable promoters, such as cupric chloride dihydrate in aqueous systems, offer high yields while minimizing waste, as the metal salt can be recycled. Microwave-assisted synthesis in aqueous media also represents a powerful tool for accelerating the reaction and improving efficiency.

| Methodology | Catalyst/Reagent | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Traditional Condensation | Pyridine/Hydroxylamine HCl | Alcohol | Established method | |

| Natural Acid Catalysis | Citrus limetta juice | Water/Ethanol | Renewable catalyst, environmentally benign | |

| Grindstone Chemistry | Bi₂O₃ | Solvent-free | High efficiency, minimal waste, rapid | |

| Organocatalysis | Pyrrolidine | Green Solvents (e.g., Ethanol) | Metal-free, mild conditions | |

| Microwave-Assisted Synthesis | Aqueous Extract of Sapindus laurifolia | Water | Rapid reaction times, green solvent | |

| Recoverable Promoter | CuCl₂·2H₂O | Acetonitrile/Water | High yields, catalyst is recoverable and reusable |

Exploration of Novel Reactivity Modes and Catalytic Systems

The reactivity of oximes is dominated by the versatile N-O bond, which can be strategically cleaved to generate highly reactive iminyl radicals. For this compound, the presence of two terminal alkene groups within the same molecule opens up exciting possibilities for intramolecular reactions, leading to the formation of complex nitrogen-containing heterocyclic structures.

Future research should focus on employing modern catalytic systems to unlock this potential. Transition metal catalysis and visible-light photocatalysis are powerful methods for mediating the fragmentation of the N-O bond under exceptionally mild conditions. These approaches could be used to trigger radical cascade reactions where the initially formed iminyl radical undergoes intramolecular addition to one of the pendant alkene chains. The resulting carbon-centered radical could then be trapped by the second alkene, leading to polycyclic products.

Beyond radical chemistry, the C=N double bond of the oxime and the C=C bonds of the dienone system can participate in various cycloaddition reactions. For instance, light-mediated [2+2]-cycloadditions between the oxime and an external alkyne could be explored for the synthesis of highly strained azetine heterocycles. Furthermore, the dienone core itself is susceptible to rearrangements, and investigating whether the oxime functionality can influence or participate in novel variants of reactions like the dienone-phenol rearrangement could lead to new synthetic transformations.

| Catalytic System | Reactive Intermediate | Potential Transformation | Potential Product Class | Reference |

|---|---|---|---|---|

| Visible-Light Photocatalysis (e.g., Iridium or Ruthenium complexes) | Iminyl Radical | Intramolecular Radical Cascade/Cyclization | N-Heterobicycles | |

| Transition Metal Catalysis (e.g., Cobalt, Cerium complexes) | Iminyl Radical | Intramolecular Hydroamination/Cyclization | Functionalized Pyrrolidines or Piperidines | |